Quantitative Lipophilicity Distinction: m-Cresyl Valerate (CAS 173851-73-5) vs. p-Cresyl Valerate (CAS 10415-86-8)
In silico predictive models establish a clear, quantitative distinction in lipophilicity between the meta-substituted valerate ester (Valeric acid, 3-methylphenyl ester) and its para-substituted isomer (4-methylphenyl valerate, CAS 10415-86-8). The calculated XLogP3 for the 3-methylphenyl isomer is 3.5 [1]. In contrast, the estimated LogP for the 4-methylphenyl isomer is reported as 3.609 . This difference in calculated partition coefficient translates to a measurable shift in reverse-phase HPLC retention and impacts predictions of passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-methylphenyl valerate (CAS 10415-86-8): LogP (est) = 3.609 |
| Quantified Difference | ΔLogP ≈ 0.11 (lower for meta isomer) |
| Conditions | Computed via XLogP3 algorithm (PubChem) vs. Estimated LogP (ChemicalBook) |
Why This Matters
Procurement of the correct isomer is critical for achieving target chromatographic resolution in analytical methods and for ensuring consistent outcomes in experiments where lipophilicity influences compound partitioning or bioavailability.
- [1] PubChem. Computed Descriptors: XLogP3 for Valeric acid, 3-methylphenyl ester (CID 532708). View Source
